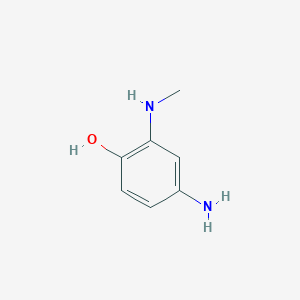
4-Amino-2-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(methylamino)phenol is an organic compound with the molecular formula C7H10N2O. It is a derivative of phenol, where the hydroxyl group is substituted with an amino group and a methylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-(methylamino)phenol can be synthesized through several methods. One common method involves the reaction of hydroquinone with methylamine . Another method includes the decarboxylation of N-4-hydroxyphenylglycine . These reactions typically require specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using hydroquinone and methylamine. The reaction is carried out in reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino and methylamino groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of phenol, such as quinones, amines, and substituted phenols.
Scientific Research Applications
4-Amino-2-(methylamino)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-(methylamino)phenol involves its interaction with various molecular targets and pathways. For instance, it can act as a reducing agent, participating in redox reactions that alter the oxidation state of other molecules . Additionally, it can form complexes with metal ions, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylphenol: Similar in structure but lacks the methylamino group.
4-(Methylamino)phenol: Similar but lacks the amino group.
2-Amino-4-methylphenol: Similar but with different positioning of the amino and methyl groups.
Uniqueness
4-Amino-2-(methylamino)phenol is unique due to the presence of both amino and methylamino groups on the phenol ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications compared to its similar counterparts.
Biological Activity
4-Amino-2-(methylamino)phenol, also known as p-methylaminophenol, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological effects, including antimicrobial and anticancer properties, as well as its potential toxicity.
Chemical Structure and Properties
This compound has the chemical formula C7H10N2O and is categorized under phenolic compounds. Its structure allows it to participate in various biochemical interactions, making it a subject of numerous studies.
1. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. In studies comparing its antioxidant activity with other compounds like fenretinide, it was found that this compound can scavenge DPPH radicals in a 1:2 ratio, demonstrating substantial radical-scavenging ability .
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it inhibits cell growth and induces apoptosis in various cancer cell lines, including MCF-7 and HepG2 cells. The effectiveness of p-methylaminophenol in these assays suggests it may serve as a lead compound for developing new anticancer agents .
3. Antimicrobial Activity
This compound has shown broad-spectrum antimicrobial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial therapy .
Toxicological Profile
Despite its beneficial properties, the safety profile of this compound requires careful consideration. Various studies have assessed its toxicity:
- Acute Toxicity: Animal studies indicate that high doses (1000 mg/kg bw/day) can lead to observable adverse effects such as decreased motor activity and changes in blood parameters .
- Genotoxicity: While some tests suggest potential genotoxic effects, results are inconclusive. In vitro assays have shown mixed outcomes regarding chromosomal aberrations and mutagenicity .
- Sensitization Potential: Dermal exposure has been linked to sensitization reactions in animal models, indicating a need for caution when handling this compound .
Case Studies
Several case studies highlight the biological activities of this compound:
Properties
CAS No. |
381211-42-3 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-amino-2-(methylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c1-9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,8H2,1H3 |
InChI Key |
IYVPZVKVZMKTDX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















